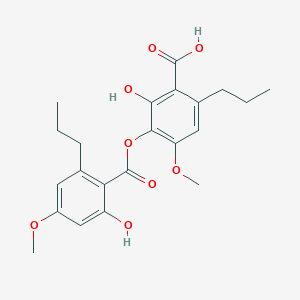
Sekikaic acid
Overview
Description
Sekikaic acid is an organic compound belonging to the structural class of chemicals known as depsides. It is primarily found in certain lichens, notably in the genera Ramalina and Cladonia. The compound was first isolated from the lichen Ramalina sekika. In its purified form, this compound appears as colorless rectangular prisms or rhombic plates. Its molecular formula is C22H26O8, and it has a melting point of 150–151°C .
Mechanism of Action
Target of Action
Sekikaic acid primarily targets the GACKIX domain of the coactivator CBP/p300 . It also acts as an α-glucosidase and α-amylase inhibitor . These targets play crucial roles in various biological processes, including transcription initiation and carbohydrate metabolism.
Mode of Action
This compound interacts with its targets in a unique way. It effectively targets the dynamic binding interfaces of the GACKIX domain of the coactivator CBP/p300 . As an α-glucosidase and α-amylase inhibitor, it interferes with the breakdown of complex carbohydrates into glucose, thus playing a role in managing blood sugar levels .
Biochemical Pathways
The interaction of this compound with the GACKIX domain affects the transcription initiation process . By inhibiting α-glucosidase and α-amylase, this compound impacts the carbohydrate metabolism pathway, specifically the breakdown and absorption of carbohydrates in the digestive tract .
Pharmacokinetics
Its ability to significantly reduce ldl, total cholesterol, and total glyceride levels suggests that it is well-absorbed and distributed in the body .
Result of Action
This compound’s action results in several molecular and cellular effects. It significantly reduces LDL, total cholesterol, and total glyceride levels . Furthermore, it causes pancreatic beta cell regeneration , which is crucial for insulin production and thus, blood sugar regulation.
Biochemical Analysis
Biochemical Properties
Sekikaic acid plays a significant role in various biochemical reactions. It has been demonstrated to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism . By inhibiting these enzymes, this compound can reduce the breakdown of complex carbohydrates into glucose, thereby exhibiting hypoglycemic activity . Additionally, this compound interacts with proteins involved in lipid metabolism, contributing to its lipid-lowering effects . The compound also exhibits antioxidant properties by scavenging free radicals, which helps in protecting cells from oxidative stress .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to have antiviral activity against respiratory syncytial virus, outperforming standard antiviral medications like ribavirin . This compound also affects cell signaling pathways by inhibiting the interaction between mixed lineage leukemia 1 (MLL1) and the GACKIX domain of CREB-binding protein (CBP), which plays a role in gene expression regulation . Furthermore, this compound’s antioxidant properties help in reducing oxidative stress within cells, thereby protecting cellular components from damage .
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. This compound inhibits the enzymes α-glucosidase and α-amylase by binding to their active sites, thereby preventing the breakdown of carbohydrates . It also inhibits the protein-protein interaction between MLL1 and the GACKIX domain of CBP, which is crucial for transcriptional regulation . Additionally, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound maintains its biological activities, including enzyme inhibition and antioxidant properties, over extended periods . Degradation of this compound can occur under extreme conditions, which may affect its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate host immunity and protect cells from viral infections . At higher doses, this compound may exhibit toxic effects, including potential damage to liver and kidney tissues . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . The shikimate pathway involves multiple enzymes, such as DAHP synthase and shikimate dehydrogenase, which catalyze the conversion of phosphoenolpyruvate and erythrose-4-phosphate into chorismic acid . This compound’s interaction with these enzymes can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution within tissues is influenced by factors such as its solubility and affinity for specific cellular components . The compound’s localization and accumulation in certain tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . This compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within cells can influence its efficacy in modulating cellular functions and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sekikaic acid can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the esterification of specific phenolic acids under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the depside structure .
Industrial Production Methods: For industrial-scale production, this compound is often extracted from lichens. The extraction process involves solvent extraction using ethanol or methanol, followed by purification through crystallization or chromatography techniques. Optimized culture conditions, including nutrient media, temperature, pH, stirrer speed, and oxygen levels, are crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Sekikaic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Sekikaic acid has several scientific research applications, including:
Chemistry: It is used as a model compound for studying depside chemistry and for synthesizing other complex organic molecules.
Medicine: The compound has shown potential in inhibiting enzymes such as α-glucosidase and α-amylase, indicating its potential use in managing diabetes and related metabolic disorders.
Comparison with Similar Compounds
- 4’-O-demethylsekikaic acid
- Homothis compound
- Lecanoric acid
- Salazinic acid
- Usnic acid
- Gyrophoric acid
- Lobaric acid
This compound’s unique combination of biological activities and chemical properties makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-5-7-12-9-14(28-3)11-15(23)17(12)22(27)30-20-16(29-4)10-13(8-6-2)18(19(20)24)21(25)26/h9-11,23-24H,5-8H2,1-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHXGYQLOSNELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2O)OC)CCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



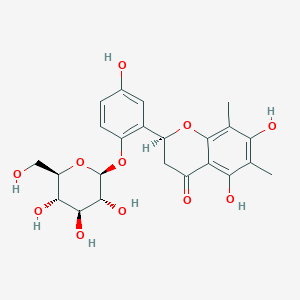
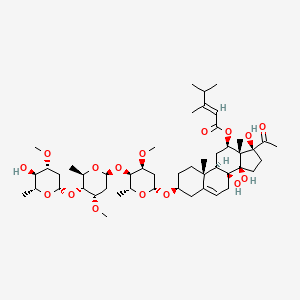

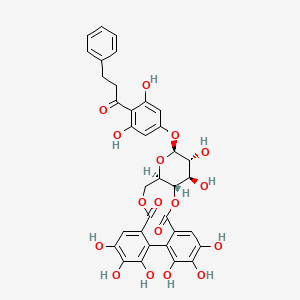
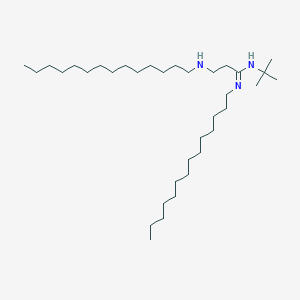
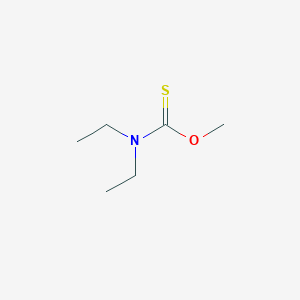

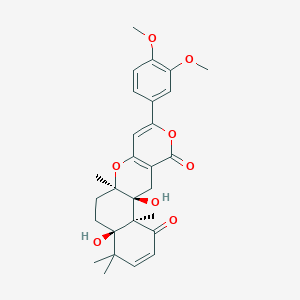
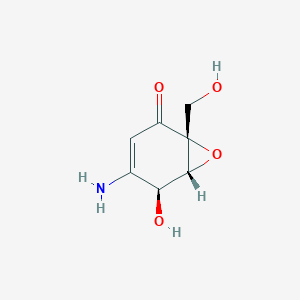
![(1R,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1251208.png)
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B1251211.png)


